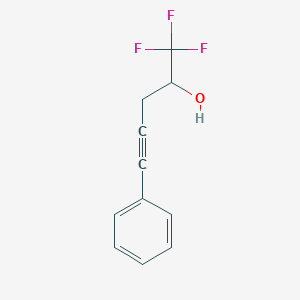

1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9F3O |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

1,1,1-trifluoro-5-phenylpent-4-yn-2-ol |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10,15H,8H2 |

InChI Key |

NIDBHZDDDOZMIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CCC(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 5 Phenylpent 4 Yn 2 Ol and Analogous Structures

Established Synthetic Pathways to Fluorinated Alkynols

Traditional methods for the synthesis of fluorinated alkynols often rely on the use of readily available fluorinated starting materials and classical organic transformations. These pathways provide a foundational understanding for the development of more sophisticated catalytic systems.

Preparation from Trifluoropropyne Derivatives

The direct functionalization of trifluoropropyne derivatives serves as a logical approach to constructing the trifluoromethylated alkynol core. This method involves the deprotonation of 3,3,3-trifluoropropyne (B1345459) to generate a potent nucleophile, which can then react with a suitable electrophile. For the synthesis of 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol, this would conceptually involve the reaction of a trifluoropropynyl anion with a phenyl-substituted epoxide or a related electrophile. However, the high reactivity and potential for side reactions of the trifluoropropynyl anion necessitate careful control of reaction conditions.

Condensation and Alkynylation Approaches

A more common and versatile strategy involves the condensation of a trifluoromethyl ketone with a terminal alkyne. This approach directly forms the carbon-carbon bond between the trifluoromethylated carbon and the alkyne moiety. The synthesis of this compound can be achieved through the addition of a phenylacetylide nucleophile to a trifluoromethyl ketone precursor. This reaction is typically mediated by a strong base to deprotonate the terminal alkyne. The choice of base and solvent is crucial to ensure high yields and minimize side reactions.

Advanced Catalytic Strategies for Carbon-Carbon Bond Formation Involving Trifluoromethylated Alkynols

To overcome the limitations of stoichiometric reagents and to achieve higher levels of efficiency and stereocontrol, advanced catalytic methods have been developed. These strategies often employ transition metals to facilitate the formation of the key carbon-carbon bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful tool for the construction of complex molecules. d-nb.infonih.goveie.grmit.edu In the context of trifluoromethylated alkynols, cross-coupling reactions can be employed to form the C-C bond between the trifluoromethylated propargylic unit and an aryl group. d-nb.infonih.gov While direct cross-coupling to form the alcohol is less common, related strategies involving the coupling of a trifluoromethylated propargylic electrophile with an organometallic aryl reagent, or vice versa, have been explored. Palladium and copper catalysts are frequently used in such transformations, often in the presence of specific ligands to enhance reactivity and selectivity. d-nb.infomit.edu

Enantioselective Synthesis through Propargylic Substitution Reactions

The development of enantioselective methods for the synthesis of chiral trifluoromethylated propargylic alcohols is of high importance. nih.gov Propargylic substitution reactions, where a leaving group at the propargylic position is displaced by a nucleophile, have emerged as a powerful strategy. nih.gov The use of chiral transition metal catalysts can control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the desired product.

Recent studies have explored the effects of substituents on the enantioselectivity and reactivity in ruthenium-catalyzed propargylic substitution reactions. nih.gov Density functional theory (DFT) calculations have suggested that the substitution of a trifluoromethyl group for a methyl group at the propargylic position can lead to higher enantioselectivity. nih.gov This is attributed to interactions between the fluorine atoms and other ligands in the transition state. nih.gov

Table 1: Enantioselective Propargylic Addition to Trifluoromethyl Ketones

| Catalyst System | Ketone Substrate | Propargyl Reagent | Yield (%) | e.r. | Reference |

|---|---|---|---|---|---|

| 2.0 mol % aminophenol-derived catalyst | Aryl-CF3 Ketones | Silyl-protected propargylboron | up to 97 | up to 98.5:1.5 | nih.gov |

e.r. = enantiomeric ratio

Copper(I)-Catalyzed Conjugate Addition to α,β-Unsaturated Trifluoromethyl Ketones

A highly effective method for the enantioselective synthesis of molecules containing a trifluoromethylated propargylic chiral center is the copper(I)-catalyzed conjugate addition of terminal alkynes to β-trifluoromethyl α,β-unsaturated enones. nih.govrsc.orgnih.gov This reaction creates the key stereocenter in a catalytic and atom-economical manner. rsc.org The presence of the strongly electron-withdrawing trifluoromethyl group in the enone substrate makes it a challenging class for conjugate asymmetric transformations, as it activates not only the alkene but also the ketone functionality, making regioselectivity control difficult. rsc.org

Research has shown that the use of a taniaphos-Cu(I) complex as a catalyst allows for the conjugate addition of terminal alkynes to β-trifluoromethyl α,β-enones with good yields and high enantiomeric excesses. nih.govrsc.orgnih.gov This methodology has been successfully applied to a range of substrates, demonstrating its potential for the synthesis of complex chiral trifluoromethylated compounds. rsc.org

Table 2: Copper(I)-Catalyzed Enantioselective Conjugate Addition of Diynes to α,β-Unsaturated Trifluoromethyl Ketones

| Enone Substrate | Diyne Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| β-Aryl-α,β-unsaturated trifluoromethyl ketone | 6-Phenyl-1,3-hexadiyne | Cu(I)-MeOBIPHEP | Moderate | High | rsc.org |

ee = enantiomeric excess

Hydrofluorination and Related Fluorination Protocols for Alkyne Precursors

The introduction of the trifluoromethyl group is a critical step in the synthesis of the target compound. Hydrotrifluoromethylation of alkyne precursors, such as phenylacetylene (B144264) derivatives, presents a direct approach to install the CF₃ group. Visible-light photoredox catalysis has emerged as a powerful tool for this transformation. mdpi.comresearchgate.net

This method often utilizes a trifluoromethyl source like Langlois' reagent (CF₃SO₂Na) in the presence of a photocatalyst. researchgate.net The reaction proceeds through the generation of a trifluoromethyl radical, which then adds to the alkyne. This process can be challenging for arylacetylenes due to competing side reactions like polymerization. researchgate.net However, optimized conditions allow for the selective hydrotrifluoromethylation of phenylacetylene derivatives. mdpi.comresearchgate.net

Stereochemical Control and Regioselectivity in the Synthesis of this compound Isomers

Achieving high levels of stereochemical and regiochemical control is paramount in the synthesis of complex molecules like this compound. The methodologies described above offer different strategies to address this challenge.

In the diruthenium-catalyzed radical alkylation, the chiral environment provided by the catalyst is the primary determinant of enantioselectivity. nih.govresearchgate.net The specific geometry of the diruthenium-allenylidene intermediate effectively shields one face of the reactive species, leading to a preferred direction of attack for the incoming radical and thus high enantiomeric excess. researchgate.net

For the synthesis of related β-trifluoromethyl alcohols, dynamic kinetic resolution (DKR) based on Noyori-Ikariya asymmetric transfer hydrogenation offers an efficient strategy for the simultaneous control of two contiguous stereogenic centers. nih.gov This method allows for the synthesis of homochiral β-CF₃ benzylic alcohols with excellent diastereoselectivity and enantioselectivity. nih.gov

Furthermore, stereocontrolled syntheses of related structures, such as anti-α-(trifluoromethyl)-β-amino alcohols, have been developed. researchgate.net These methods often rely on the use of chiral starting materials or chiral catalysts to direct the stereochemical outcome of the reaction.

The regioselectivity of these reactions is also a critical consideration. In the hydrotrifluoromethylation of phenylacetylene, the addition of the trifluoromethyl radical and the hydrogen atom occurs with a specific regiochemistry, leading to the desired 1,1,1-trifluoroethylarene product. The reaction conditions, including the choice of catalyst and solvent, can influence the regiochemical outcome.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the spatial relationships between them. For 1,1,1-trifluoro-5-phenylpent-4-yn-2-ol, a combination of 1H, 13C, and 19F NMR experiments is necessary for an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (1H NMR)

1H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons of the phenyl group, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, the methylene (B1212753) protons, and the hydroxyl proton.

The protons of the monosubstituted phenyl group would typically appear in the aromatic region of the spectrum, usually between δ 7.2 and 7.6 ppm. The methine proton (H-2) is expected to be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group, and it would also be split by the adjacent methylene protons. This signal would likely be found in the region of δ 4.0-4.5 ppm. The methylene protons (H-3) would exhibit complex splitting patterns due to coupling with the methine proton. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet.

Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.2-7.6 | Multiplet | - |

| H-2 (CHOH) | 4.0-4.5 | Quartet of Triplets | 3JHF = 6-8 Hz, 3JHH = 6-8 Hz |

| H-3 (CH2) | 2.7-3.0 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would be expected to show signals for each of the unique carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the phenyl group would have characteristic shifts in the aromatic region (δ 120-140 ppm). The alkyne carbons would also have distinct chemical shifts, typically in the range of δ 80-90 ppm.

Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) |

|---|---|---|

| CF3 | 122-126 | Quartet |

| C-2 (CHOH) | 65-70 | Quartet |

| C-3 (CH2) | 30-35 | Singlet |

| C-4 (Alkyne) | 80-85 | Singlet |

| C-5 (Alkyne) | 85-90 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Trifluoromethyl Group Analysis

19F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the 19F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a doublet due to coupling with the vicinal methine proton (H-2). The chemical shift of the trifluoromethyl group is typically observed in the range of δ -70 to -80 ppm, using CFCl3 as a reference.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C11H9F3O, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for the hydroxyl (O-H), carbon-fluorine (C-F), alkyne (C≡C), and aromatic carbon-hydrogen (C-H) bonds.

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm-1) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Alkyne | C≡C stretch | 2100-2260 (weak) |

| Aromatic | C-H stretch | 3000-3100 |

| Trifluoromethyl | C-F stretch | 1100-1350 (strong) |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture. For a volatile compound like this compound, GC-MS provides critical information about its molecular weight and structural features through analysis of its fragmentation patterns upon electron ionization.

The mass spectrum of an alcohol is characterized by specific fragmentation pathways, most notably alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule). youtube.com For primary and secondary alcohols, the molecular ion peak (M+) may be weak or even undetectable, while for tertiary alcohols, it is often absent. youtube.com

In the case of this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to its secondary alcohol structure, this peak is likely to be of low intensity. The most significant fragmentation is anticipated to occur via alpha-cleavage. This can happen on either side of the carbon-bearing the hydroxyl group.

Cleavage of the bond between C-2 and C-3 would result in the loss of a propargyl radical, leading to a prominent peak. The other major alpha-cleavage involves the breaking of the C-1/C-2 bond, which would expel the trifluoromethyl radical. The presence of the phenyl group and the triple bond would also influence the fragmentation, leading to resonance-stabilized ions. Dehydration, the loss of an H₂O molecule (18 amu), is another common fragmentation pathway for alcohols. youtube.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 214 | [C₁₁H₉F₃O]⁺ | Molecular Ion (M⁺) |

| 199 | [C₁₁H₈F₃O]⁺ | Loss of a methyl radical ([M-15]⁺) |

| 196 | [C₁₁H₇F₃]⁺ | Dehydration ([M-H₂O]⁺) |

| 145 | [C₁₀H₉O]⁺ | Alpha-cleavage: Loss of CF₃ radical |

| 115 | [C₉H₇]⁺ | Phenylpropargyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Note: This data is predictive and based on established fragmentation principles for alcohols and fluorinated compounds. Actual experimental data may vary.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

The presence of a chiral center at the C-2 position in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most widely employed and effective method for this purpose. nih.govresearchgate.net The separation is based on the differential interactions of the enantiomers with the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different energies and, consequently, different retention times. sigmaaldrich.com

For trifluoromethyl-substituted aryl alcohols, polysaccharide-based CSPs have demonstrated excellent enantioseparation capabilities. globethesis.comnih.gov Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives, for instance, cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective. researchgate.netnih.gov These separations can be performed in either normal-phase or reversed-phase mode.

In normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. csfarmacie.cz The separation mechanism on polysaccharide CSPs in this mode involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The hydroxyl and trifluoromethyl groups of the analyte, along with the phenyl ring, are key interaction sites.

Reversed-phase conditions, often employing a mobile phase of methanol (B129727) or acetonitrile (B52724) with water, can also be effective. nih.gov The choice between normal and reversed-phase modes, as well as the specific mobile phase composition and flow rate, must be optimized to achieve baseline separation of the enantiomers. Temperature can also be a critical parameter to adjust enantioselectivity.

Table 2: Proposed HPLC Conditions for Chiral Separation of this compound Enantiomers

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Note: These conditions are proposed based on methods successful for structurally similar chiral trifluoromethylated alcohols and may require further optimization.

Reactivity Profiles and Mechanistic Investigations of 1,1,1 Trifluoro 5 Phenylpent 4 Yn 2 Ol

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic hydroxyl group and an electrophilically activatable alkyne within the same molecule makes 1,1,1-trifluoro-5-phenylpent-4-yn-2-ol a prime candidate for intramolecular cyclization reactions to form various oxygen-containing heterocycles. The regioselectivity and efficiency of these cyclizations are heavily influenced by the choice of catalyst.

Gold catalysts, known for their soft Lewis acidic nature, are potent activators of alkynes towards nucleophilic attack. acs.org In the context of propargylic alcohols, gold catalysis can facilitate intramolecular cyclization to furnish substituted furans and other oxygen heterocycles. mdpi.com The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and allows for the intramolecular attack of the hydroxyl group.

However, the reactivity of fluorinated substrates can be complex. In a relevant study, an attempt to induce the cyclization of a structurally similar compound, (E)-3-benzylidene-1,1,1-trifluoro-5-phenylpent-4-yn-2-ol, using sodium tetrachloroaurate (B171879) (NaAuCl4) as the catalyst, resulted in the formation of an inseparable mixture of products. clockss.orgresearchgate.net This outcome suggests that while gold-catalysis is a promising avenue for the cyclization of such compounds, the specific substitution pattern and the presence of the trifluoromethyl group may introduce competing reaction pathways or influence the stability of the desired cyclized products.

General findings for gold-catalyzed cyclization of propargylic alcohols are summarized in the table below.

| Catalyst | Substrate Type | Product Type | Yield | Reference |

| AuBr3/AgOTf | Propargylic alcohols and 1,3-dicarbonyl compounds | Polysubstituted furans | Good to high | mdpi.com |

| AuCl3 or (PPh3)AuCl/AgOTf | (Z)-enynols | Furans | High | clockss.org |

| NaAuCl4 | (E)-3-benzylidene-1,1,1-trifluoro-5-phenylpent-4-yn-2-ol | Inseparable mixture | N/A | clockss.orgresearchgate.net |

Palladium catalysts offer an alternative and versatile platform for the cyclization of alkynyl alcohols. nih.gov Palladium-catalyzed processes can proceed through various mechanisms, including oxidative addition and carbopalladation, to yield a diverse array of heterocyclic structures. For instance, the palladium-catalyzed cyclization-isomerization of (Z)-2-alkynyl-3-trifluoromethyl allylic alcohols has been shown to produce 3-trifluoroethylfurans. nih.gov This transformation highlights the utility of palladium catalysts in constructing furan (B31954) rings from trifluoromethyl-containing substrates.

While direct studies on this compound are not extensively documented, the existing literature on similar fluorinated alkynyl alcohols suggests that palladium catalysis could be a viable strategy for its cyclization. nih.gov The reaction conditions, including the choice of palladium catalyst, ligands, and solvent, would be critical in directing the reaction towards the desired heterocyclic product.

The following table presents representative examples of palladium-catalyzed cyclizations of related compounds.

| Catalyst | Substrate Type | Product Type | Reference |

| PdCl2(CH3CN)2 | (Z)-2-Alkynyl-3-trifluoromethyl allylic alcohols | 3-Trifluoroethylfurans | nih.gov |

| Pd(0) | 1,6-enynes | Pyrroles, cyclopentenes, tetrahydropyridines | acs.org |

Rearrangement Reactions of Fluorinated Propargylic Alcohols

Propargylic alcohols, particularly those with activating groups, are known to undergo various rearrangement reactions to form more stable isomers. Sigmatropic rearrangements are a key class of such transformations.

The Johnson-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester upon reaction with an orthoester in the presence of an acid catalyst. libretexts.org While the substrate is a propargylic alcohol, related Claisen-type rearrangements are known for such systems. For instance, a DABCO-catalyzed reaction of propargyl alcohols with methyl 2-perfluoroalkynoate has been developed to synthesize trifluoromethylated furans. acs.orgnih.gov The proposed mechanism involves a Michael addition followed by a Claisen rearrangement and subsequent cyclization. acs.org

This type of reactivity underscores the potential for this compound to undergo sigmatropic rearrangements, potentially as part of a tandem reaction sequence to generate complex heterocyclic products. The trifluoromethyl group can significantly influence the electronic properties and reactivity of the molecule, potentially facilitating such rearrangements.

Electrophilic and Nucleophilic Transformations at the Alkyne and Hydroxyl Centers

The alkyne and hydroxyl functional groups in this compound are susceptible to a range of electrophilic and nucleophilic transformations. The electron-withdrawing nature of the trifluoromethyl group can be expected to influence the reactivity of the adjacent alcohol and the nearby alkyne.

The hydroxyl group can act as a nucleophile, as seen in the intramolecular cyclization reactions discussed previously. It can also be transformed into a better leaving group to facilitate substitution reactions. The alkyne moiety, on the other hand, can undergo electrophilic additions. For example, in the presence of a strong acid like trifluoromethanesulfonic acid, similar enynone structures have been shown to undergo intramolecular cyclization to form dihydropyranones. researchgate.net This proceeds via protonation of the carbonyl and subsequent attack of the alkyne. While this compound lacks a carbonyl, this illustrates the susceptibility of the alkyne to electrophilic activation.

Radical-Mediated Transformations and Functionalization Strategies

Radical reactions offer a powerful tool for the functionalization of alkynes. nih.gov The triple bond in this compound can be subjected to radical addition, which can initiate a cascade of reactions, including cyclization. Radical cyclization followed by a second functionalization is a known strategy for synthesizing complex molecules. nih.gov For instance, radicals generated from alkyl iodides can undergo a 5-exo cyclization onto an alkyne, with the resulting vinyl radical being trapped to introduce a new functional group. nih.gov Although specific radical-mediated transformations of this compound are not well-documented, the general principles of radical chemistry suggest that this would be a fruitful area for investigation.

Computational and Theoretical Chemistry Studies of 1,1,1 Trifluoro 5 Phenylpent 4 Yn 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

There are no specific, publicly accessible research articles or data repositories detailing Density Functional Theory (DFT) calculations performed on 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol. Consequently, information regarding its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and reactivity descriptors (like electrostatic potential maps or Fukui functions) derived from DFT is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search of the scientific literature did not yield any studies that have employed Molecular Dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound. Such simulations would provide valuable insights into the molecule's flexibility, preferred shapes in different environments, and its potential interactions with solvents or other molecules. However, this information is not currently available.

Elucidation of Reaction Mechanisms via Transition State Modeling

No published research could be found that utilizes transition state modeling to elucidate the mechanisms of chemical reactions involving this compound. This type of computational analysis is crucial for understanding reaction pathways, activation energies, and the structures of transient intermediates, but has not been applied to this specific compound in the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While general methodologies for the computational prediction of spectroscopic parameters like NMR chemical shifts are well-established, there are no specific studies that have applied these methods to this compound. Therefore, there is no computationally generated spectroscopic data to compare with potential experimental findings for this compound.

Strategic Applications in Complex Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Fluorinated Architectures

The incorporation of fluorine or fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF3), in particular, is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol serves as a readily available source of the trifluoromethyl carbinol moiety, a critical component in various complex fluorinated architectures.

The synthesis of such building blocks is a crucial first step in the development of novel fluorinated compounds. The trifluoromethyl group is often introduced via nucleophilic trifluoromethylation of a corresponding carbonyl compound using reagents like trimethyl(trifluoromethyl)silane (TMSCF3), or through the use of fluoroform (HCF3). beilstein-journals.orgresearchgate.netsemanticscholar.org The presence of both the trifluoromethyl group and a reactive alkyne in this compound makes it a bifunctional building block, allowing for sequential or one-pot multi-component reactions to construct intricate molecular frameworks.

Table 1: Key Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Potential Role in Synthesis |

| Trifluoromethyl (CF3) | Enhances metabolic stability, lipophilicity, and binding affinity of target molecules. |

| Secondary Alcohol (-OH) | Site for derivatization, introduction of other functional groups, or participation in cyclization reactions. |

| Phenylacetylene (B144264) | Can undergo various cycloaddition and coupling reactions for the construction of aromatic and heterocyclic systems. Can also be used for polymerization. |

Derivatization to Generate Novel Fluorine-Containing Compounds

The secondary alcohol functionality in this compound is a prime site for a variety of chemical transformations, enabling the generation of a diverse library of novel fluorine-containing compounds. Standard organic reactions can be employed to modify this hydroxyl group, leading to derivatives with altered reactivity and properties.

For instance, enantioselective synthesis of tertiary trifluoromethyl carbinols has been achieved through vinylogous aldol (B89426) reactions of alkylidenepyrazolones with trifluoromethyl ketones, highlighting the importance of the trifluoromethyl carbinol motif in chiral synthesis. acs.org The hydroxyl group can undergo esterification or etherification to introduce new functional groups or to link the molecule to other scaffolds. Furthermore, oxidation of the secondary alcohol to a ketone would provide a trifluoromethyl-substituted ynone, a versatile intermediate for various synthetic transformations. Nucleophilic substitution reactions at the carbinol carbon, although challenging, could also be explored to introduce other substituents. researchgate.net

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Acyl chloride or carboxylic acid with a catalyst | Trifluoromethylated alkynyl ester |

| Etherification | Alkyl halide with a base (e.g., Williamson ether synthesis) | Trifluoromethylated alkynyl ether |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) | 1,1,1-Trifluoro-5-phenylpent-4-yn-2-one |

| Nucleophilic Substitution | Activation of the hydroxyl group followed by a nucleophile | Varied fluorine-containing compounds |

Role in the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The combination of an alkyne and an alcohol in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, particularly those containing a trifluoromethyl group.

Gold-catalyzed cyclization reactions of alkynyl alcohols are a powerful tool for the synthesis of substituted furans. organic-chemistry.orgnih.govacs.orgorganic-chemistry.orgbeilstein-journals.org By analogy, this compound could undergo a similar gold-catalyzed intramolecular cyclization to yield a trifluoromethyl-substituted furan (B31954) derivative.

Furthermore, the reaction of alkynes with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles, a class of heterocycles with a broad range of biological activities. sci-hub.sersc.orgnih.govolemiss.eduresearchgate.net The reaction of this compound with hydrazine or its derivatives could lead to the formation of trifluoromethyl-substituted pyrazoles. The regioselectivity of such reactions can often be controlled by the reaction conditions and the nature of the substituents on the alkyne and hydrazine.

Potential as a Precursor for Advanced Organic Materials

The phenylacetylene moiety in this compound suggests its potential use as a monomer for the synthesis of novel fluorinated polymers. The polymerization of phenylacetylene and its derivatives can be catalyzed by various transition metal complexes, such as those of rhodium and palladium, to produce conjugated polymers with interesting optical and electronic properties. acs.orgrsc.orgrsc.orgresearchgate.net

The incorporation of the trifluoromethyl group into the polymer backbone would be expected to impart desirable properties such as high thermal stability, chemical resistance, and a low dielectric constant. rsc.orgnih.govmdpi.comgoogle.com Such fluorinated poly(phenylacetylene)s could find applications in advanced materials, including as dielectrics in microelectronics, gas separation membranes, and coatings with low surface energy. The specific properties of the resulting polymer would depend on the polymerization method, the catalyst used, and any post-polymerization modifications.

Future Directions and Emerging Research Avenues in Fluorinated Alkynol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of fluorinated compounds often relies on harsh reagents and multi-step sequences that can generate significant chemical waste. Future research is increasingly focused on developing greener, more sustainable, and atom-economical methods for synthesizing trifluoromethylated propargyl alcohols.

Key strategies in this area include:

Metal-Free Hydrogenation: The development of metal-free transfer hydrogenation of alkynyl trifluoromethyl ketones represents a significant step towards sustainability. rsc.org By avoiding heavy metal catalysts, these processes can reduce concerns about product contamination and catalyst toxicity.

Biocatalysis and Chemoenzymatic Platforms: The use of enzymes, such as aldolases and alcohol dehydrogenases, offers a highly selective and environmentally benign route to chiral fluorinated compounds. nih.govescholarship.org Chemoenzymatic platforms that combine the selectivity of enzymes with the versatility of chemical synthesis are being developed to produce complex chiral organofluorines from simple fluorinated building blocks. nih.gov These biocatalytic methods often proceed with high enantioselectivity under mild, aqueous conditions.

Decarboxylative Strategies: Utilizing readily available functionalized carboxylic acids as starting materials through decarboxylative reactions is another promising atom-economical approach for introducing fluorine-containing groups. tandfonline.com

These emerging synthetic strategies aim to reduce waste, minimize energy consumption, and utilize safer reagents, paving the way for more economical and environmentally responsible production of complex fluorinated molecules like 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of a specific stereoisomer of a chiral molecule like this compound is crucial, as different enantiomers can have vastly different biological activities. Consequently, a major thrust of future research is the discovery of novel catalytic systems that can provide high levels of chemo-, regio-, and stereoselectivity.

Current research is focused on several classes of catalysts:

Transition Metal Catalysis: A variety of transition metals, including iridium, copper, and rhodium, are at the forefront of developing highly enantioselective methods. For instance, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols is an atom-economical route to chiral 1,2-fluorohydrins. researchgate.net Copper-catalyzed systems are effective for the enantioselective difluoroalkylation of aldehydes, producing chiral α,α-difluoro-β-hydroxy ketones. nih.gov

Lewis Acid Catalysis: Chiral Lewis acid catalysts are being designed for enantioselective alkynylation of aldehydes and ketones. acs.org For example, zinc-based catalysts with chiral ligands have shown high yields and enantiomeric excess in the addition of terminal ynamides to trifluoromethyl ketones. nih.gov

Organocatalysis: The merger of enamine and photoredox organocatalysis has enabled the enantioselective α-trifluoromethylation of aldehydes. nih.gov This approach avoids the use of metals and relies on small organic molecules as catalysts, which can be more cost-effective and less toxic.

The table below summarizes some of the catalytic approaches being explored for the synthesis of chiral fluorinated alcohols, which are relevant to the synthesis of this compound.

| Catalyst Type | Reaction | Substrates | Selectivity |

| Iridium-N,P Ligand | Asymmetric Hydrogenation | Fluorinated Allylic Alcohols | High ee and d.r. researchgate.net |

| Copper-Chiral Ligand | Aldol (B89426) Reaction | Aldehydes, Difluoroenolates | Up to 92% ee nih.gov |

| Zinc-Bis(prolinol) | Ynamide Addition | Trifluoromethyl Ketones | High yields and ee nih.gov |

| Imidazolidinone/Photoredox | α-Trifluoromethylation | Aldehydes | 96-99% ee nih.gov |

Future work in this area will likely focus on developing catalysts that are more robust, require lower loadings, and are recyclable, further enhancing the efficiency and sustainability of these synthetic transformations.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, particularly for reactions involving hazardous reagents or unstable intermediates, which are common in fluorination chemistry.

Key advantages of flow chemistry include:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with exothermic reactions or the handling of toxic and gaseous reagents like fluoroform. allfordrugs.com

Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to significantly shorter reaction times, higher yields, and better selectivity compared to batch processes. mit.edu For example, trifluoromethylation of aldehydes in continuous flow can be achieved in minutes. mit.edu

Scalability: Scaling up production is more straightforward in flow systems by simply extending the operation time or by using multiple reactors in parallel, avoiding the challenges of re-optimizing conditions for larger batch reactors.

Automated synthesis platforms are also being developed for the production of fluorinated compounds, particularly for applications like the synthesis of ¹⁸F-labeled radiotracers for positron emission tomography (PET). rsc.orgresearchgate.net These automated systems allow for precise control over reaction parameters, rapid purification, and consistent production of radiolabeled molecules, which could be adapted for the synthesis and labeling of complex structures like this compound for imaging applications. The integration of in-line analytical techniques, such as FT-IR and NMR, into flow systems allows for real-time reaction monitoring and optimization. mit.edu

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of reaction conditions. Advanced in-situ and operando spectroscopic techniques are becoming indispensable tools for studying the transient intermediates and complex reaction pathways involved in the synthesis of fluorinated alkynols.

Prominent techniques in this area include:

Operando Infrared (IR) Spectroscopy: This technique allows for the monitoring of surface adsorbates and reaction intermediates on a catalyst's surface under actual reaction conditions. acs.orgornl.gov For alkynol synthesis, IR spectroscopy can track the characteristic stretching frequencies of the alkyne C≡C bond (around 2100-2260 cm⁻¹) and the C-H bond of a terminal alkyne (3260-3330 cm⁻¹), providing insights into the reaction progress. orgchemboulder.comlibretexts.org

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the large chemical shift dispersion, which often allows for the clear resolution of different fluorine environments. rsc.orgwikipedia.orgbiophysics.org In-situ ¹⁹F NMR can be used to directly observe the formation and consumption of fluorinated intermediates, providing crucial mechanistic information and kinetic data. nih.govresearchgate.net The development of new ¹⁹F-centered NMR analysis methods enables the structural elucidation of fluorinated molecules even in complex mixtures without the need for separation. rsc.org

By combining these spectroscopic methods with computational modeling, researchers can build a comprehensive picture of the reaction mechanism, identifying rate-determining steps and catalyst deactivation pathways, which is critical for developing more efficient synthetic routes.

Design of Next-Generation Fluorinated Building Blocks with Tunable Reactivity

Molecules like this compound are not just synthetic targets but are themselves valuable building blocks for the construction of more complex and functional molecules. merckmillipore.commdpi.com The future of fluorinated alkynol chemistry lies in harnessing their unique reactivity to design next-generation building blocks with tunable properties for specific applications.

Key research avenues include:

Exploiting the Alkyne Moiety: The alkyne group is a versatile functional handle for a wide range of transformations, including cycloaddition reactions (e.g., [3+2] cycloadditions to form trifluoromethylated heterocycles like pyrazoles), cross-coupling reactions, and hydrofunctionalization. rsc.orgacs.org

Leveraging the Trifluoromethyl Group: The strongly electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the adjacent alcohol and alkyne functionalities, which can be exploited for selective transformations. nih.gov

Functionalization of the Propargylic Alcohol: The hydroxyl group can be used to direct subsequent reactions or can be transformed into other functional groups, providing access to a diverse array of chiral trifluoromethylated compounds. acs.org

The strategic incorporation of fluorine is known to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity, which is of paramount importance in drug discovery. nih.govnih.govresearchgate.netacs.orgresearchgate.net By systematically modifying the structure of fluorinated alkynols, researchers can fine-tune these properties to design novel drug candidates, advanced materials with enhanced thermal stability, and new agrochemicals. merckmillipore.comtandfonline.com The development of chemoenzymatic platforms will further expand the accessible structural diversity of these chiral building blocks. escholarship.orgnih.gov

Q & A

Q. What synthetic strategies are effective for preparing 1,1,1-trifluoro-5-phenylpent-4-yn-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential steps: (1) forming the alkyne via Sonogashira coupling between a trifluoromethylated propargyl alcohol derivative and a phenyl halide, and (2) introducing the hydroxyl group through controlled oxidation or hydration. Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) with CuI co-catalysts in anhydrous THF at 60–80°C. Monitoring reaction progress via TLC (silica gel, hexane/EtOAc 4:1) ensures minimal side-product formation. Post-synthesis, column chromatography (SiO₂, gradient elution) isolates the product. Safety protocols for handling alkynes and fluorinated intermediates are critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects trifluoromethyl groups (δ ≈ -60 to -70 ppm, split due to coupling with adjacent protons).

- ¹H NMR : Hydroxyl proton (δ 2.5–3.5 ppm, broad), alkyne proton (δ 2.0–3.0 ppm), and aromatic protons (δ 7.2–7.6 ppm).

- IR Spectroscopy : O-H stretch (~3200–3500 cm⁻¹), C≡C stretch (~2100–2260 cm⁻¹), and C-F stretches (1000–1300 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and bond lengths; SHELX programs refine crystal structures .

Computational tools like CC-DPS predict physicochemical properties (e.g., dipole moments, logP) to cross-validate experimental data .

Q. How should researchers handle stability challenges during storage and experimentation?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent moisture absorption and photodegradation.

- Reactivity : The hydroxyl group may undergo esterification; pre-dry solvents (MgSO₄) and avoid protic acids unless intentional.

- Safety : Use fume hoods, nitrile gloves, and PPE. Waste containing fluorinated compounds must be segregated and treated by certified agencies .

Advanced Research Questions

Q. What computational methods elucidate the electronic effects of the trifluoromethyl group on alkyne reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model hyperconjugation between the C-F σ* orbitals and the alkyne π-system. Key parameters:

- Natural Bond Orbital (NBO) analysis : Quantifies charge transfer from C≡C to CF₃.

- Frontier Molecular Orbitals (FMOs) : Predicts regioselectivity in cycloadditions or nucleophilic attacks.

Software: Gaussian 16 or ORCA. Validate with experimental kinetics (e.g., reaction rates with electrophiles) .

Q. How can this compound serve as a precursor for fluorinated heterocycles in medicinal chemistry?

- Methodological Answer :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles with fluorinated side chains.

- Ring-Closing Metathesis : Grubbs catalyst generates fluorinated cyclic ethers or lactones.

- Biological Testing : Screen for antimicrobial activity via microdilution assays (MIC values against S. aureus, E. coli).

Reference fluorinated analogs in NIST databases for thermodynamic stability comparisons .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Variable Temperature NMR : Determine if splitting arises from dynamic effects (e.g., hindered rotation).

- COSY/NOESY : Identify coupling partners and spatial proximity of protons.

- Crystallographic Validation : Compare NMR-derived conformers with X-ray structures refined via SHELXL .

- DFT Simulations : Calculate NMR chemical shifts (GIAO method) to match experimental patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.